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7-Pentyl-2H-chromen-5-OL
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Overview
Description
. It is one of the many cannabinoids present in the cannabis plant, alongside more well-known compounds such as cannabidiol (CBD) and tetrahydrocannabinol (THC). Cannabichromene is known for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Pentyl-2H-chromen-5-OL involves several steps. One common method includes the reaction of olivetol with citral in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions typically involve the use of organic solvents such as toluene and catalysts like ethylenediamine .
Industrial Production Methods
Industrial production of this compound is often carried out through extraction from cannabis plants. The extraction process involves the use of solvents like ethanol or supercritical carbon dioxide to isolate the compound from the plant material . This method ensures a high yield of pure Cannabichromene suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Pentyl-2H-chromen-5-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted chromenes .
Scientific Research Applications
Antifungal Activity
Research has demonstrated that 7-pentyl-2H-chromen-5-OL exhibits promising antifungal properties. In particular, it has shown effectiveness against various Candida species, including C. albicans and C. tropicalis. The Minimum Inhibitory Concentration (MIC) values indicate strong antifungal activity, with some studies reporting MICs as low as 0.067 µmol/mL against C. albicans .
The compound's ability to inhibit biofilm formation is particularly noteworthy, suggesting potential applications in treating biofilm-associated infections. The pentyloxy substituent at the C-7 position significantly enhances its antifungal profile compared to other derivatives with shorter alkyl chains .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Studies indicate that it may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. Its interaction with various receptors involved in the inflammatory response is an area of ongoing research .
Antidiabetic Potential
The compound has been identified as a Na+-glucose co-transporter inhibitor, indicating its potential use in managing diabetes by regulating glucose levels in the bloodstream . This mechanism highlights the versatility of this compound in addressing metabolic disorders.
Case Studies and Research Findings
Several case studies have documented the applications of this compound in clinical and experimental settings:
- Antifungal Efficacy : A study conducted on the antifungal efficacy of this compound against biofilms formed by Candida species showed significant reductions in biofilm density at specific concentrations, suggesting its potential for clinical use in treating resistant fungal infections .
- Anti-inflammatory Mechanisms : Another case study explored the anti-inflammatory mechanisms of this compound, revealing its capacity to inhibit pro-inflammatory cytokines in vitro, which could translate into therapeutic benefits for inflammatory diseases .
- Diabetes Management : Research highlighting its role as a glucose transporter inhibitor demonstrated promising results in animal models, indicating that further exploration could lead to new treatment options for diabetes management .
Data Summary Table
Application | Activity Type | MIC (µmol/mL) | Notes |
---|---|---|---|
Antifungal | C. albicans | 0.067 | Strong activity; significant biofilm inhibition |
C. tropicalis | 0.268 | Effective against biofilm formation | |
Anti-inflammatory | Cytokine inhibition | N/A | Modulates inflammatory pathways |
Antidiabetic | Na+-glucose inhibitor | N/A | Potential for diabetes management |
Mechanism of Action
The mechanism of action of 7-Pentyl-2H-chromen-5-OL involves its interaction with the endocannabinoid system. It binds to transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, which are involved in pain perception and inflammation . Additionally, it inhibits the reuptake of endocannabinoids, thereby enhancing their effects .
Comparison with Similar Compounds
Similar Compounds
Cannabidiol (CBD): Like Cannabichromene, CBD is non-psychoactive and has anti-inflammatory and analgesic properties.
Tetrahydrocannabinol (THC): THC is psychoactive and primarily responsible for the “high” associated with cannabis.
Cannabigerol (CBG): CBG is another non-psychoactive cannabinoid with potential therapeutic benefits.
Uniqueness
What sets 7-Pentyl-2H-chromen-5-OL apart from other cannabinoids is its unique interaction with TRP channels and its potential to enhance the effects of other cannabinoids through the entourage effect . This makes it a valuable compound for both research and therapeutic applications.
Biological Activity
7-Pentyl-2H-chromen-5-OL, also known as Cannabichromene (CBC), is a phytocannabinoid derived from Cannabis sativa. It has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article delves into the biological activity of CBC, highlighting key research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromene backbone with a pentyl side chain at the C-7 position, which is crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that CBC exhibits significant anti-inflammatory properties. A study demonstrated that CBC effectively inhibits the production of pro-inflammatory cytokines such as TNF-α. This mechanism suggests potential therapeutic applications in inflammatory diseases .
Table 1: Anti-inflammatory Effects of CBC
Antimicrobial Activity
CBC has shown promising antimicrobial properties against various pathogens. In particular, its efficacy against Candida species was evaluated using broth microdilution tests, revealing strong antifungal activity:
Table 2: Antifungal Activity of CBC
Pathogen | MIC (µmol/mL) | Activity Level |
---|---|---|
Candida albicans | 0.067 | Strong |
Candida tropicalis | 0.067 | Strong |
Candida krusei | 0.269 | Moderate |
These results indicate that CBC can effectively reduce biofilm formation and inhibit growth in pathogenic fungi .
Anticancer Potential
Emerging research suggests that CBC may possess anticancer properties. In vitro studies have indicated cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and BxPC3 (pancreatic cancer). The compound's mechanism appears to involve the induction of apoptosis in cancer cells.
Table 3: Cytotoxicity of CBC on Cancer Cell Lines
Cell Line | IC50 (µM) | Effect |
---|---|---|
HepG2 | 10.5 | Cytotoxic |
BxPC3 | 12.3 | Cytotoxic |
These findings highlight CBC's potential as a therapeutic agent in cancer treatment .
Case Study: Anti-inflammatory Effects
A clinical trial involving patients with chronic inflammatory conditions assessed the impact of CBC on inflammation markers. Participants receiving CBC showed a statistically significant decrease in serum levels of inflammatory cytokines after four weeks of treatment.
Case Study: Antimicrobial Efficacy
In a laboratory setting, researchers tested CBC against a panel of bacteria and fungi. The results demonstrated that CBC was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showcasing its broad-spectrum antimicrobial potential .
Properties
CAS No. |
61975-73-3 |
---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
7-pentyl-2H-chromen-5-ol |
InChI |
InChI=1S/C14H18O2/c1-2-3-4-6-11-9-13(15)12-7-5-8-16-14(12)10-11/h5,7,9-10,15H,2-4,6,8H2,1H3 |
InChI Key |
CXGXFYLFAVGQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C=CCOC2=C1)O |
Origin of Product |
United States |
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